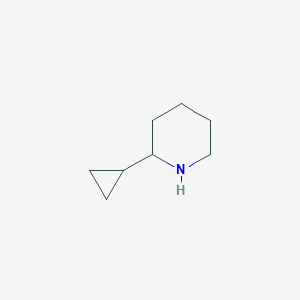

2-Cyclopropylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRBIDPWYUYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667098 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-00-5 | |

| Record name | 2-Cyclopropylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclopropylpiperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylpiperidine is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery due to the unique combination of the piperidine ring and the cyclopropyl moiety. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its pharmacokinetic properties and its ability to interact with various biological targets. The incorporation of a cyclopropyl group at the 2-position introduces conformational rigidity and alters the electronic properties of the piperidine ring, which can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering valuable insights for its application in research and development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a saturated six-membered nitrogen-containing ring (piperidine) substituted at the carbon atom adjacent to the nitrogen with a cyclopropyl ring.

Molecular Formula: C₈H₁₅N

Molecular Weight: 125.21 g/mol

The presence of a chiral center at the C2 position of the piperidine ring means that this compound can exist as a pair of enantiomers: (R)-2-cyclopropylpiperidine and (S)-2-cyclopropylpiperidine.

Caption: Enantiomers of this compound.

The stereochemistry of this compound is a critical determinant of its biological activity. The precise three-dimensional arrangement of the cyclopropyl group relative to the piperidine ring influences how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. Consequently, the stereoselective synthesis of a specific enantiomer is often a primary objective in drug development programs.

Physicochemical Properties

| Property | Value | Source |

| CAS Number (HCl salt) | 1894128-11-0 | American Elements |

| Molecular Formula (HCl salt) | C₈H₁₆ClN | American Elements |

| Molecular Weight (HCl salt) | 161.67 g/mol | American Elements |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

For the free base, it is expected to be a liquid at room temperature with a characteristic amine odor, similar to other simple alkyl-substituted piperidines. Its solubility is likely to be limited in water but good in common organic solvents.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be characterized by signals corresponding to the protons on the piperidine ring and the cyclopropyl group.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.0 and 1.0 ppm. These signals would likely be complex due to diastereotopicity and spin-spin coupling.

-

Piperidine Ring Protons: The protons on the piperidine ring would resonate in the range of approximately 1.2 to 3.0 ppm. The proton at the C2 position, being adjacent to both the nitrogen atom and the cyclopropyl group, would likely appear as a complex multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded compared to the other ring protons.

-

N-H Proton: The proton on the nitrogen atom would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would have characteristic upfield chemical shifts, typically in the range of 5 to 15 ppm.

-

Piperidine Ring Carbons: The C2 carbon, being substituted with the cyclopropyl group, would appear at a distinct chemical shift. The C6 carbon, also adjacent to the nitrogen, would be found in a similar region to other 2-substituted piperidines. The remaining piperidine carbons (C3, C4, C5) would resonate at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.

-

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ for the C-H stretching of the piperidine ring and characteristic C-H stretching bands for the cyclopropyl group slightly above 3000 cm⁻¹.

-

N-H Bend: A medium intensity band around 1600 cm⁻¹ for the N-H bending vibration.

-

C-N Stretch: A medium to weak absorption in the fingerprint region (around 1100-1200 cm⁻¹) for the C-N stretching vibration.

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve the loss of the cyclopropyl group or fragmentation of the piperidine ring. A prominent fragment would be expected from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the cyclopropyl radical and formation of a stable iminium ion.

Synthesis of this compound

Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropylpyridine

This protocol is a representative example based on established methodologies for pyridine reduction.

Materials:

-

2-Cyclopropylpyridine

-

Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina

-

Ethanol or acetic acid (solvent)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Catalyst Preparation: In a suitable high-pressure reaction vessel, add 2-cyclopropylpyridine and the chosen solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., platinum(IV) oxide) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure.

Caption: General workflow for the synthesis of this compound.

Causality behind Experimental Choices:

-

Catalyst: Platinum and rhodium are highly effective catalysts for the hydrogenation of aromatic rings. The choice of catalyst can influence the reaction conditions and stereoselectivity.

-

Solvent: Acidic solvents like acetic acid can facilitate the hydrogenation of pyridines by protonating the nitrogen, making the ring more susceptible to reduction. Ethanol is a common, less acidic alternative.

-

Pressure: Higher hydrogen pressure increases the rate of reaction.

Applications in Drug Discovery

The this compound motif is an attractive building block for the design of novel therapeutic agents. The cyclopropyl group can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of a lead compound. Its rigid nature can also help in locking in a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.

Safety and Handling

The hydrochloride salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable scaffold for the development of new chemical entities in the pharmaceutical industry. Its unique structural features, combining the established piperidine core with the conformationally constrained cyclopropyl group, offer exciting opportunities for modulating the properties of bioactive molecules. While detailed experimental data for the free base remains sparse in the public literature, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach, serving as a valuable resource for researchers in the field.

References

-

American Elements. This compound Hydrochloride. [Link]

Synthesis of 2-Cyclopropylpiperidine from Pyridine: An In-depth Technical Guide

Abstract

The 2-cyclopropylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway to this compound, commencing from the readily available starting material, pyridine. The synthesis is strategically divided into two key transformations: the introduction of a cyclopropyl group onto the pyridine ring to furnish 2-cyclopropylpyridine, followed by the selective catalytic hydrogenation to the desired saturated heterocycle. This document delves into the mechanistic underpinnings of each step, provides detailed, field-proven experimental protocols, and addresses critical process considerations to ensure high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this important synthetic route.

Introduction: The Significance of the this compound Moiety

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products. The incorporation of a cyclopropyl group at the 2-position of the piperidine ring introduces a unique set of physicochemical properties that are highly desirable in drug design. The three-membered ring of the cyclopropyl group is characterized by its high s-character and strained C-C bonds, which results in a rigid, conformationally constrained substituent. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule into a more favorable conformation. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

The synthesis of this compound from pyridine offers a scalable and cost-effective route to this valuable building block, utilizing simple and readily available starting materials. This guide will provide a detailed exploration of a two-step synthetic sequence that is both reliable and amenable to scale-up.

Synthetic Strategy: A Two-Step Approach

The most direct and logical synthetic strategy for the preparation of this compound from pyridine involves a two-step process:

-

Cyclopropylation of the Pyridine Ring: Introduction of a cyclopropyl group at the C-2 position of the pyridine nucleus to form the intermediate, 2-cyclopropylpyridine.

-

Reduction of 2-Cyclopropylpyridine: Selective hydrogenation of the aromatic pyridine ring to the corresponding saturated piperidine, while preserving the integrity of the cyclopropyl group.

This approach is advantageous as it allows for the separate optimization of each transformation, ensuring high efficiency and yield at each stage.

Part I: Synthesis of 2-Cyclopropylpyridine

The introduction of a cyclopropyl group onto the pyridine ring can be effectively achieved via a Grignard reaction. This section will detail the preparation of the necessary Grignard reagent and its subsequent reaction with a suitable pyridine electrophile.

Preparation of Cyclopropylmagnesium Bromide

Cyclopropylmagnesium bromide is a key reagent in this synthesis and is typically prepared by the reaction of cyclopropyl bromide with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.[1]

Experimental Protocol: Synthesis of Cyclopropylmagnesium Bromide

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. All glassware must be thoroughly dried before use.

-

Reagents:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

-

Procedure:

-

To the reaction flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine under a nitrogen atmosphere.

-

Add a small portion of anhydrous THF to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the solvent indicates the initiation of the Grignard reagent formation.

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of cyclopropylmagnesium bromide is used directly in the next step.

-

Grignard Coupling with 2-Chloropyridine

With the cyclopropylmagnesium bromide in hand, the next step is the coupling reaction with a suitable pyridine electrophile. 2-Chloropyridine is a readily available and effective substrate for this transformation. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyclopropyl Grignard reagent displaces the chloride from the pyridine ring.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Reagents:

-

Cyclopropylmagnesium bromide solution in THF (prepared as described above)

-

2-Chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the reaction flask, place a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Slowly add the previously prepared cyclopropylmagnesium bromide solution (1.1 equivalents) to the 2-chloropyridine solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-cyclopropylpyridine.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure 2-cyclopropylpyridine.

-

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Cyclopropylpyridine

| Parameter | Value |

| Reactants | 2-Chloropyridine, Cyclopropylmagnesium Bromide |

| Stoichiometry | 1.0 : 1.1 |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Workup | Aqueous ammonium chloride quench, ether extraction |

| Purification | Fractional distillation or Column Chromatography |

| Typical Yield | 60-75% |

Part II: Synthesis of this compound

The final step in the synthesis is the reduction of the 2-cyclopropylpyridine intermediate to the desired this compound. This transformation requires the careful selection of a catalyst and reaction conditions to ensure the selective hydrogenation of the pyridine ring without causing the hydrogenolysis (ring-opening) of the sensitive cyclopropyl group.[2]

Catalyst Selection and Mechanistic Considerations

Catalytic hydrogenation of pyridines can be achieved using various catalysts, including platinum, palladium, rhodium, and ruthenium.[3][4] However, the presence of the cyclopropyl ring necessitates the use of a catalyst system that operates under mild conditions to prevent its cleavage. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a highly effective and versatile catalyst for the hydrogenation of pyridines.[5][6] It typically requires acidic conditions to activate the pyridine ring towards reduction. Rhodium on alumina (Rh/Al2O3) or rhodium(III) oxide (Rh2O3) are also excellent choices, often allowing for hydrogenation under milder pressures and temperatures.[1][7]

The mechanism of catalytic hydrogenation involves the adsorption of the pyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction process.

Diagram 1: Proposed Catalytic Cycle for the Hydrogenation of 2-Cyclopropylpyridine

Caption: Proposed catalytic cycle for the hydrogenation of 2-cyclopropylpyridine.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropylpyridine

This protocol utilizes Platinum(IV) oxide (PtO2) as the catalyst in an acidic medium.

Experimental Protocol: Synthesis of this compound

-

Apparatus: A high-pressure hydrogenation vessel (e.g., a Parr shaker) equipped with a pressure gauge and a magnetic stirrer.

-

Reagents:

-

2-Cyclopropylpyridine

-

Platinum(IV) oxide (PtO2, Adams' catalyst)

-

Glacial acetic acid

-

Sodium hydroxide solution (10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the hydrogenation vessel, dissolve 2-cyclopropylpyridine (1.0 equivalent) in glacial acetic acid.

-

Add Platinum(IV) oxide (5-10 mol%) to the solution.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the hydrogen uptake ceases.

-

Monitor the reaction progress by GC-MS to confirm the complete consumption of the starting material.

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Carefully neutralize the filtrate with a 10% aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure to afford pure this compound.

-

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant | 2-Cyclopropylpyridine |

| Catalyst | Platinum(IV) oxide (PtO2) |

| Solvent | Glacial Acetic Acid |

| Hydrogen Pressure | 50-70 bar |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Workup | Filtration, neutralization, ether extraction |

| Purification | Distillation under reduced pressure |

| Typical Yield | 85-95% |

Process Safety and Optimization

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere.

-

Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. The reaction should be performed in a well-ventilated fume hood using appropriate high-pressure equipment.

-

Platinum catalysts can be pyrophoric upon exposure to air, especially when finely divided and containing adsorbed hydrogen. The catalyst should be handled with care and kept wet with solvent during filtration.

Optimization Considerations:

-

Grignard Reaction: The quality of the magnesium and the dryness of the solvent are critical for the successful formation of the Grignard reagent. The rate of addition of cyclopropyl bromide should be carefully controlled to prevent side reactions.

-

Hydrogenation: The choice of catalyst and solvent can significantly impact the reaction rate and selectivity. For substrates with other reducible functional groups, a careful screening of catalysts (e.g., Rh/C, Rh/Al2O3) and reaction conditions may be necessary to achieve the desired chemoselectivity.[1][8] Milder conditions (lower pressure and temperature) are generally preferred to minimize the risk of cyclopropane ring opening.

Conclusion

The synthesis of this compound from pyridine is a robust and efficient process that can be accomplished in two key steps. The Grignard reaction of cyclopropylmagnesium bromide with 2-chloropyridine provides a reliable method for the synthesis of the 2-cyclopropylpyridine intermediate. Subsequent catalytic hydrogenation using Platinum(IV) oxide under acidic conditions affords the desired this compound in high yield. This technical guide provides a comprehensive framework for the successful execution of this synthesis, from the underlying chemical principles to detailed experimental protocols. The methodologies described herein are scalable and can be adapted to the synthesis of a variety of substituted 2-cyclopropylpiperidines, making this a valuable tool for researchers in the field of medicinal chemistry and drug development.

References

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4125–4128.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- BenchChem. (2025).

- Biosynth. (n.d.). Rhodium 5% on alumina.

- BenchChem. (2025).

- Poulter, S. R., & Heathcock, C. H. (1968). CATALYTIC HYDROGENATION OF CYCLOPROPYL ALKENES. II. NATURE OF THE INTERMEDIATES IN THE HETEROGENEOUS HYDROGENOLYSIS REACTION. ElectronicsAndBooks.

- Williams, S., Qi, L., Cox, R. J., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 249–254.

- American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.

- Freifelder, M., Robinson, R. M., & Stone, G. R. (1957). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 22(9), 1138–1140.

- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.

- Zhang, W., & Antonov, D. (2020). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.

- Ivanova, N. A., & Ivanova, E. V. (2019). Selective cyclopropane ring‐opening reactions of contiguous cyclopropylaziridines (3 and 3 b–d).

- Akita, H., Watanabe, A., & Oishi, T. (1994). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Tetrahedron Letters, 35(43), 7989–7992.

- Williams, S., Qi, L., Cox, R. J., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.

- Levine, R., & Patrick, G. R. (1973). Synthesis of Certain Cyclopropylpyridines. The Journal of Organic Chemistry, 38(22), 3942–3945.

- Al-Zoubi, R. M., & Al-Hamad, M. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry, 100(2), 114-123.

- Wang, Z., & Zhu, C. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 2859–2882.

- Smith, A. M. R., & Hyster, T. K. (2021). Asymmetric Partial Reductions of Pyridines.

- Waser, J. (2015). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.

- Google Patents. (n.d.). Process for the reduction of pyridine n-oxides.

- Ivanova, N. A., & Ivanova, E. V. (2019). Duality of DonorAcceptor Cyclopropane Reactivity as a Three-Carbon Component in Five-Membered Ring Construction: [3+2] Annulation Versus [3+2] Cycloaddition.

- Journal of Chemical Research, Synopses. (1996). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane.

- Londregan, A. T., & Jennings, S. M. (2012). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 14(17), 4474–4477.

- Book Publisher International. (2020, December 29).

Sources

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Cyclopropylpiperidine: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Strategic Importance in Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[2] Its saturated, six-membered ring system provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a cyclopropyl group at the 2-position introduces a degree of conformational rigidity and unique electronic properties. The strained three-membered ring can influence the pKa of the piperidine nitrogen and engage in specific interactions with biological targets, potentially enhancing potency and selectivity. This combination of a flexible piperidine core and a rigid cyclopropyl substituent makes 2-cyclopropylpiperidine a valuable building block in the design of novel therapeutics.

Synthetic Pathway: A Two-Step Approach

The most logical and well-precedented synthetic route to this compound involves a two-step process: the synthesis of the aromatic precursor, 2-cyclopropylpyridine, followed by the catalytic hydrogenation of the pyridine ring.

Step 1: Synthesis of 2-Cyclopropylpyridine

The synthesis of 2-cyclopropylpyridine can be efficiently achieved through the reaction of 2-chloropyridine with cyclopropylmagnesium bromide in the presence of a suitable catalyst. This Kumada-type cross-coupling reaction is a reliable method for the formation of carbon-carbon bonds between an aryl halide and a Grignard reagent.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.

-

Grignard Reagent Formation: A solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Cross-Coupling Reaction: To a separate flask containing a solution of 2-chloropyridine and a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in anhydrous THF, the freshly prepared cyclopropylmagnesium bromide solution is added slowly at room temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-cyclopropylpyridine.

Caption: Catalytic Hydrogenation to this compound.

Structural Identification and Characterization

Due to the lack of publicly available experimental spectroscopic data for this compound, the following characterization data is predicted based on the analysis of structurally related compounds, including piperidine, cyclopropane, and other 2-substituted piperidines.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~160-170 °C (at atmospheric pressure) |

| Solubility | Soluble in most organic solvents |

Spectroscopic Analysis (Predicted)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the piperidine and cyclopropyl protons.

-

Piperidine Protons: A series of multiplets between approximately 1.0 and 3.0 ppm. The proton at the C2 position, adjacent to the nitrogen and the cyclopropyl group, would likely appear as a multiplet in the downfield region of this range.

-

Cyclopropyl Protons: A set of complex multiplets in the upfield region, typically between 0.2 and 1.0 ppm.

-

N-H Proton: A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

Piperidine Carbons: Resonances are expected in the range of 20-60 ppm. The C2 carbon, being attached to the nitrogen and the cyclopropyl group, would be the most downfield of the piperidine ring carbons.

-

Cyclopropyl Carbons: The methine carbon of the cyclopropyl ring attached to the piperidine would appear around 15-25 ppm, while the methylene carbons of the cyclopropyl ring would be found further upfield, typically between 5 and 15 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 (broad) | N-H stretch |

| 2930-2850 | C-H stretch (aliphatic) |

| ~3080 | C-H stretch (cyclopropyl) |

| 1450-1470 | C-H bend (methylene scissoring) |

| ~1020 | C-C stretch (cyclopropyl ring) |

3.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 125. Common fragmentation patterns would involve the loss of the cyclopropyl group or fragmentation of the piperidine ring.

Caption: Workflow for the Synthesis and Identification of this compound.

Safety and Handling

As a secondary amine, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be a corrosive and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like piperidine.

Conclusion

This technical guide outlines a reliable synthetic route to this compound and provides a comprehensive, albeit predicted, overview of its analytical characterization. The strategic combination of the piperidine and cyclopropyl motifs makes this compound a promising scaffold for further exploration in drug discovery and development. The methodologies described herein provide a solid foundation for researchers to synthesize, purify, and confidently identify this valuable chemical entity.

References

-

American Elements. This compound Hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 105434246, 2-[1-(Methoxymethyl)cyclopropyl]piperidine. [Link]

- Synthesis of certain cyclopropylpyridines. The Journal of Organic Chemistry 197136 (18), 2674-2677.

- Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. Russian Journal of Organic Chemistry 202157, 1461-1485.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society 194870 (4), 1494-1495.

-

NIST Chemistry WebBook. 2-N-propylpiperidine. [Link]

- Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 200974 (1), 162-167.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 198541 (12), 1391-1395.

-

NIST Chemistry WebBook. Piperidine. [Link]

-

NIST Chemistry WebBook. 2-Methylpiperidine. [Link]

- A kind of purification method of high-purity piperidine. CN101602748B.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]

Sources

The Emergence of 2-Cyclopropylpiperidine: A Modern Pharmacophore for Enhanced Selectivity and Potency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Within this landscape, the strategic combination of privileged structural motifs offers a powerful approach to navigating complex biological targets. This guide elucidates the discovery and rationale behind the 2-cyclopropylpiperidine pharmacophore, a compelling fusion of two well-established medicinal chemistry building blocks. We will explore its synthetic accessibility, dissect its impact on pharmacological activity through a detailed case study on α1-adrenergic receptor antagonists, and provide mechanistic insights into why this specific arrangement confers significant advantages in potency, selectivity, and metabolic stability. This document serves as a technical resource, complete with validated protocols and workflow visualizations, for researchers aiming to leverage this promising pharmacophore in their own drug development programs.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The design of a successful drug molecule often hinges on the selection of a core scaffold that provides an optimal three-dimensional framework for interacting with a biological target while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties. The this compound motif is a testament to the power of combining known structural elements to create novel and highly functional chemical matter.

The Piperidine Ring: A Cornerstone of Medicinal Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence is no coincidence; the piperidine moiety offers a unique combination of desirable features:

-

Structural Versatility: As a saturated heterocycle, it provides a rigid, three-dimensional geometry that can be readily functionalized at multiple positions to orient substituents precisely within a receptor's binding pocket.[3]

-

Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and providing a key hydrogen bond donor feature.[4]

-

Favorable ADME Profile: The piperidine scaffold is generally recognized as being metabolically stable and often contributes to improved pharmacokinetic properties and reduced toxicity.[3]

Its role as a "privileged scaffold" means it is a recurring structural element found in active compounds across a range of different biological targets, from CNS disorders to infectious diseases.[3][5]

The Cyclopropyl Moiety: More Than a Simple Alkyl Group

The cyclopropyl group, once considered a niche structural curiosity, is now a widely embraced tool in modern medicinal chemistry. Its unique electronic and steric properties allow it to address common roadblocks in drug discovery.[6]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making it a robust metabolic shield. Placing it at a known site of oxidative metabolism (e.g., benzylic positions) can significantly increase a compound's half-life.[6]

-

Enhanced Potency & Lipophilicity: The cyclopropyl ring's rigid structure can lock a molecule into a more favorable, low-energy conformation for receptor binding, an entropically favorable event. It also increases lipophilicity, which can enhance membrane permeability.[6]

-

Unique Electronics: The strained C-C bonds have significant p-orbital character, allowing for electronic interactions with aromatic rings and other π-systems within the binding site.[6]

The this compound Hypothesis

The strategic placement of a cyclopropyl ring at the 2-position of a piperidine core creates a pharmacophore with synergistic advantages. This hypothesis is built on the following principles:

-

Conformational Lock: The bulky cyclopropyl group restricts the rotation of the bond connecting it to the piperidine ring, pre-organizing the molecule for optimal target engagement.

-

Metabolic Shielding: It effectively blocks potential N-dealkylation or oxidation at the C2 position, a common metabolic pathway for piperidines.

-

Vectorial Exploration: It serves as a rigid anchor, projecting other substituents from the piperidine ring into specific vectors of chemical space to probe for additional binding interactions.

This guide will now delve into the practical synthesis and demonstrated pharmacological utility of this powerful structural combination.

Synthesis and Chemical Space Exploration

A key advantage of any pharmacophore is its synthetic tractability. The this compound core can be accessed through robust and scalable chemical reactions, allowing for the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Key Synthetic Strategies

The synthesis of this compound derivatives often begins with a substituted pyridine, which is then elaborated. A common and efficient strategy involves the catalytic hydrogenation of a 2-cyclopropylpyridine precursor. This precursor itself can be synthesized via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offers a versatile and high-yielding approach.[7]

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Synthesis of 2-Cyclopropylpyridine via Suzuki-Miyaura Coupling

This protocol provides a validated, step-by-step method for a key transformation in accessing the pharmacophore core. It is a self-validating system where reaction progress can be monitored by standard analytical techniques.

Objective: To synthesize 2-cyclopropylpyridine from 2-bromopyridine and cyclopropylboronic acid.

Materials:

-

2-Bromopyridine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

-

Standard workup and purification supplies (separatory funnel, silica gel, solvents)

Procedure:

-

Inert Atmosphere: Assemble the flask and condenser, then flush the system with dry nitrogen for 10 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

Reagent Addition: To the flask, add 2-bromopyridine, cyclopropylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water). The biphasic system is essential for the Suzuki catalytic cycle.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction is typically complete within 4-12 hours.

-

Monitoring: Track the disappearance of the 2-bromopyridine starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-cyclopropylpyridine.

Pharmacological Significance and Case Studies

The true value of a pharmacophore is realized in its application. The this compound motif has been successfully employed to develop potent and selective ligands for challenging biological targets.

Case Study: Selective α1A/α1D-Adrenergic Receptor Antagonists

A compelling demonstration of this pharmacophore's utility comes from the development of antagonists for the α1a and α1d adrenergic receptors (ARs).[8] Selective antagonists for these subtypes are sought for the treatment of Benign Prostatic Hyperplasia (BPH) with potentially fewer cardiovascular side effects (like hypotension) which are associated with α1b-AR antagonism.[8]

4.1.1 Rationale for Target Selection & SAR Analysis

Researchers developed a series of (2-cyclopropoxyphenyl)piperidine derivatives.[8] The core hypothesis was that the rigid cyclopropyl group, combined with the piperidine scaffold, would provide a superior framework for achieving selectivity against the α1b subtype. The structure-activity relationship (SAR) revealed that the precise arrangement of the cyclopropoxy group on the phenyl ring attached to the piperidine was critical for high-affinity binding and selectivity.

4.1.2 Data Summary: Binding Affinities and Selectivity Ratios

The synthesized compounds displayed high affinity for α1a-AR and α1d-AR, with significantly lower affinity for the α1b-AR subtype. The data below summarizes the binding affinities (Ki, in nM) for a selection of representative compounds from the study.[8] Lower Ki values indicate higher binding affinity.

| Compound | α1a Ki (nM) | α1d Ki (nM) | α1b Ki (nM) | Selectivity (α1b/α1a) |

| 1 | 0.91 | 2.0 | 107 | 118-fold |

| 2 | 5.4 | 12.0 | 840 | 155-fold |

| 3 | 79.0 | 57.0 | >1000 | >12-fold |

| 4 | 2.3 | 4.1 | 150 | 65-fold |

Data synthesized from Li, S. et al. (2009).[8]

These results powerfully validate the this compound concept. The high selectivity ratios (up to 155-fold) demonstrate that this scaffold can effectively differentiate between closely related receptor subtypes.[8]

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol outlines the standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α1a-adrenergic receptor.

Materials:

-

Cell membranes expressing the human α1a-AR.

-

Radioligand (e.g., [³H]-Prazosin).

-

Test compound (e.g., Compound 1 from the table above).

-

Non-specific binding control (e.g., Phentolamine, high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).

-

96-well plates, scintillation vials, liquid scintillation counter, filter harvester.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add the radioligand.

-

Non-Specific Binding: To other wells, add the radioligand and a high concentration of the non-specific control (phentolamine). This determines the amount of radioligand that binds to non-receptor components.

-

Test Compound: To the remaining wells, add the radioligand and serial dilutions of the test compound.

-

Membrane Addition: Add the cell membranes expressing the receptor to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualization: Pharmacophore Discovery Workflow

Caption: A typical ligand-based pharmacophore discovery workflow.

Mechanistic Insights and Future Directions

Understanding why the this compound pharmacophore is effective is crucial for its rational application in future projects.

Unpacking the "Cyclopropyl Advantage"

-

Conformational Restriction: The steric bulk of the cyclopropyl group adjacent to the point of substitution forces the substituent into a more defined conformational space. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

-

Metabolic Blocking: The 2-position of the piperidine ring is susceptible to enzymatic oxidation. The cyclopropyl group is highly resistant to CYP450-mediated metabolism, thus acting as an effective "metabolic shield" that can improve the oral bioavailability and half-life of a drug candidate.[6]

-

Modulation of Basicity: The cyclopropyl ring has a slight electron-withdrawing character compared to other alkyl groups, which can subtly modulate the pKa of the piperidine nitrogen. This can fine-tune the ionization state of the molecule, impacting its solubility, cell permeability, and interaction with the target protein.

Future Perspectives and Emerging Applications

The proven success of the this compound pharmacophore in modulating G-protein coupled receptors (GPCRs) like the adrenergic receptors suggests its broad applicability. Future research is likely to explore this motif in other therapeutic areas where piperidine-containing molecules are already prevalent:

-

Central Nervous System (CNS) Disorders: The scaffold's lipophilicity and structural rigidity are ideal for designing ligands for CNS targets, such as serotonin or dopamine receptors, where subtype selectivity is paramount.[9]

-

Pain Management: Novel agonists and antagonists for opioid receptors often feature a piperidine core. The introduction of a 2-cyclopropyl group could lead to new analgesics with improved metabolic profiles and selectivity.[10]

-

Oncology: As a conformationally rigid scaffold, it could be used to design potent and selective kinase inhibitors.

Conclusion

The this compound motif is a prime example of intelligent pharmacophore design, born from the synergistic combination of two privileged scaffolds. It provides medicinal chemists with a powerful tool to address key challenges in drug discovery, namely the simultaneous optimization of potency, selectivity, and metabolic stability. The synthetic accessibility of this core, coupled with its demonstrated success in challenging biological systems, establishes the this compound as a high-value pharmacophore for the development of the next generation of therapeutics.

References

-

Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(1), 81-90. [Link]

-

Uプローチ, J., & Głowacka, I. E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 105434246, 2-[1-(Methoxymethyl)cyclopropyl]piperidine. [Link]

-

Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Grienke, U., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1331-1340. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with... [Link]

-

Langer, T. (2010). Pharmacophore Discovery - Lessons Learned. Current Pharmaceutical Design, 16(5), 534-540. [Link]

-

Kananovich, D., & Dudko, E. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(1). [Link]

-

Rollinger, J. M., & Langer, T. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Scientia Pharmaceutica, 83(4), 589-610. [Link]

-

ResearchGate. (n.d.). Representative 2-substituted piperidine containing natural products. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Integration of 2-Cyclopropylpiperidine in Modern Drug Discovery

Preamble: The Quest for Superior Pharmacophores

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs and bioactive molecules.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, including its ability to modulate solubility and lipophilicity, and its capacity to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] However, the very flexibility that makes piperidine a useful linker can also be a liability, leading to entropic penalties upon binding to a target and potential susceptibility to metabolic degradation.

This guide delves into the strategic application of a specific, conformationally-restricted piperidine analog: 2-cyclopropylpiperidine . The introduction of a cyclopropyl group, a small, strained carbocycle, imparts unique and highly desirable properties to the parent piperidine scaffold.[6] It acts as a "metabolic shield" by blocking common sites of oxidative metabolism at the alpha-carbon, enhances metabolic stability, and introduces conformational rigidity.[1][7] This rigidity can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. This document serves as a technical guide for researchers and drug development professionals on the rationale, synthesis, and strategic implementation of the this compound motif in drug discovery pipelines.

The this compound Motif: A Bioisosteric Powerhouse

The strategic value of the this compound unit lies in its role as a superior bioisostere for more common, flexible alkyl substituents like isopropyl or cyclohexyl groups. Bioisosteric replacement is a cornerstone of rational drug design, aimed at enhancing a molecule's therapeutic profile by modifying its physicochemical properties without compromising its biological activity.[8][9]

Causality Behind the Advantage:

-

Conformational Rigidity: Unlike a freely rotating isopropyl group, the cyclopropyl ring locks the adjacent piperidine into a more defined conformational state. This pre-organization reduces the entropic cost of binding to a target protein, which can translate directly to a significant increase in binding affinity (potency).

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to their aliphatic counterparts. Placing the cyclopropyl group at the 2-position of the piperidine ring effectively shields a primary site of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1][7]

-

Modulation of Physicochemical Properties: The cyclopropyl group is more lipophilic than a methyl group but less so than a tert-butyl group, offering a nuanced tool for fine-tuning a drug candidate's overall lipophilicity (cLogP) to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It also subtly influences the basicity (pKa) of the piperidine nitrogen, which can be critical for target engagement and off-target activity.

The following diagram illustrates the concept of using this compound as a rigid bioisostere.

Caption: Integration points for this compound in a drug discovery pipeline.

As shown, while libraries can be designed with this motif from the outset, its true power is often realized during the Hit-to-Lead and Lead Optimization phases. It serves as a key tool for medicinal chemists to systematically address issues of metabolic instability and suboptimal potency that prevent a promising "hit" from becoming a viable "lead."

Case Study: Targeting Adrenergic Receptors

A compelling example of the this compound scaffold's utility is in the development of selective antagonists for alpha-1a and alpha-1d adrenergic receptors (ARs), which are targets for benign prostatic hyperplasia (BPH). [10]Researchers developed a series of (2-cyclopropoxyphenyl)piperidine derivatives, demonstrating that the cyclopropyl moiety was crucial for achieving high affinity and selectivity. [10]

| Compound Class | Target(s) | Key Finding | Reference |

|---|---|---|---|

| (2-cyclopropoxyphenyl)piperidines | α1a-AR, α1d-AR | The cyclopropyl group was integral to achieving high affinity (Ki values in the low nanomolar range) and selectivity over the α1b-AR subtype. | [10] |

| 2-Phenylcyclopropylmethylamines | CNS Targets (GPCRs, Transporters) | The cyclopropyl ring provides a rigid backbone that is a useful template for designing bioactive compounds targeting the central nervous system. | [11]|

Experimental Protocols

The following protocols provide a robust framework for the synthesis and subsequent functionalization of a core this compound intermediate. These protocols are designed to be self-validating through the inclusion of explicit characterization checkpoints.

Protocol 1: Synthesis of N-Boc-2-cyclopropylpiperidine

This protocol details the synthesis of a versatile, protected building block via the catalytic hydrogenation of 2-cyclopropylpyridine. The tert-butoxycarbonyl (Boc) protecting group is ideal for preventing unwanted side reactions at the nitrogen atom during subsequent synthetic steps and can be removed under mild acidic conditions.

Rationale: Catalytic hydrogenation of the pyridine ring is a common and effective method for producing piperidines. [2][3]The use of Platinum(IV) oxide (PtO₂, Adam's catalyst) is a well-established and reliable choice for this transformation. Acetic acid is used as the solvent as it protonates the pyridine nitrogen, activating the ring towards reduction. The subsequent protection with Boc-anhydride is a standard procedure to yield a stable, versatile intermediate for further chemistry.

Caption: Synthetic scheme for N-Boc-2-cyclopropylpiperidine.

Materials:

-

2-Cyclopropylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid (AcOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Hydrogenation:

-

To a high-pressure reaction vessel, add 2-cyclopropylpyridine (1.0 eq).

-

Carefully add Platinum(IV) oxide (0.02 eq).

-

Add glacial acetic acid to dissolve the starting material (approx. 0.2 M concentration).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Stir the reaction vigorously at room temperature for 16 hours. Monitor the reaction by observing the drop in hydrogen pressure.

-

Causality Check: The reaction is complete when hydrogen uptake ceases. A small sample can be taken (after careful depressurization and purging) and analyzed by GC-MS to confirm the disappearance of the starting material.

-

-

Work-up and Filtration:

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of acetic acid.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid. The crude product will be the acetate salt of this compound.

-

-

Boc Protection:

-

Dissolve the crude residue in dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 2.5 eq) dropwise to neutralize the acetate salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes) until the free amine is consumed.

-

-

Purification:

-

Quench the reaction by adding a saturated solution of NaHCO₃.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

-

-

Characterization:

-

The final product, N-Boc-2-cyclopropylpiperidine, should be a clear oil.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

-

Protocol 2: Reductive Amination for Scaffold Elaboration

This protocol demonstrates how to use the synthesized building block to functionalize a core scaffold containing an aldehyde, a key reaction in building molecular complexity.

Rationale: Reductive amination is a robust and widely used C-N bond-forming reaction. [2]It proceeds in two stages: the formation of an iminium ion intermediate from the secondary amine and an aldehyde, followed by its in-situ reduction. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation because it is mild, selective for iminium ions over aldehydes or ketones, and does not require acidic conditions that might cleave the Boc group prematurely.

Materials:

-

N-Boc-2-cyclopropylpiperidine (from Protocol 1)

-

An aryl or heteroaryl aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic amount, optional)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the aldehyde (1.0 eq) and N-Boc-2-cyclopropylpiperidine (1.1 eq).

-

Add DCE or DCM as the solvent (approx. 0.1 M).

-

Stir the mixture at room temperature for 20 minutes. A catalytic drop of acetic acid can be added to facilitate iminium formation, if necessary.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 12-18 hours.

-

Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.

-

Stir vigorously for 30 minutes until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the final coupled product by ¹H NMR, ¹³C NMR, and HRMS.

-

Conclusion

The this compound moiety is a powerful and practical tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity and metabolic stability makes it an excellent bioisosteric replacement for flexible alkyl groups. By strategically incorporating this scaffold during the hit-to-lead and lead optimization stages, researchers can effectively address common challenges related to potency and pharmacokinetics, accelerating the journey from a preliminary hit to a viable development candidate. The protocols provided herein offer a validated pathway for the synthesis and implementation of this valuable building block in drug discovery pipelines.

References

-

2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. Available at: [Link]

-

Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. Available at: [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[10][11][12]riazino[2,3-c]quinazolines. MDPI. Available at: [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Target Review. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

-

Privileged Scaffolds in Drug Discovery. ScienceDirect. Available at: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

-

Medicinal Chemistry for Cyclic Peptide Drug Discovery. YouTube. Available at: [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. Available at: [Link]

-

Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science (RSC Publishing). Available at: [Link]

-

(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

-

[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijnrd.org [ijnrd.org]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. benthamscience.com [benthamscience.com]

- 10. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis and Evaluation of 2-Cyclopropylpiperidine as a Core Scaffold for α1A-Adrenergic Receptor Inhibitors

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and pharmacological evaluation of 2-cyclopropylpiperidine, a key structural motif in the development of selective inhibitors for the α1A-adrenergic receptor (α1A-AR). The α1A-AR is a clinically validated target for the treatment of benign prostatic hyperplasia (BPH). Achieving high selectivity for the α1A subtype over α1B and α1D is critical for minimizing cardiovascular side effects.[1] This guide details a stereoselective synthetic protocol for this compound, explains the mechanistic rationale for its utility in drug design, and provides step-by-step protocols for in vitro binding and functional assays to characterize its derivatives as potent and selective α1A-AR antagonists.

Introduction: The Strategic Importance of α1A-AR Selectivity

The α1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[2] Three subtypes have been identified: α1A, α1B, and α1D. While all three subtypes are activated by the same endogenous ligands, their tissue distribution and physiological roles differ significantly.

-

The α1A-AR subtype is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra. Antagonism of this receptor leads to smooth muscle relaxation, alleviating the urinary obstruction characteristic of BPH.[3][4]

-

The α1B-AR subtype is primarily found in vascular smooth muscle, where its antagonism can lead to vasodilation and, consequently, undesirable side effects such as orthostatic hypotension and dizziness.[1]

Therefore, the development of antagonists that selectively target the α1A-AR is a primary objective in modern drug discovery for BPH, aiming to dissociate the desired urological effects from cardiovascular liabilities.[5]

The this compound scaffold has emerged as a valuable pharmacophore in this pursuit. The piperidine ring provides a basic nitrogen atom, a common feature for interaction with aminergic GPCRs, while the cyclopropyl group offers a unique combination of properties. It introduces a rigid, three-dimensional element that can probe specific, non-conserved regions of the receptor binding pocket, thereby enhancing subtype selectivity. Its small, lipophilic nature can improve metabolic stability and oral bioavailability. This guide provides the necessary protocols to synthesize this key intermediate and evaluate its derivatives.

Synthesis of Enantioenriched (S)-2-Cyclopropylpiperidine

The synthesis of optically pure 2-substituted piperidines is crucial, as stereochemistry often dictates pharmacological activity.[6] The following protocol is based on the efficient Ir-catalyzed asymmetric hydrogenation of a pyridinium salt precursor, which allows for excellent stereocontrol.[7]

Rationale of the Synthetic Approach

The chosen synthetic route involves three main stages:

-

Synthesis of the Precursor: 2-Cyclopropylpyridine is synthesized via a standard cross-coupling reaction. This provides the aromatic precursor to the desired piperidine.

-

Formation of the Pyridinium Salt: The pyridine nitrogen is quaternized. This activation step is critical for the subsequent hydrogenation, as the reduction of neutral pyridine rings is often challenging.

-

Asymmetric Hydrogenation: The core reaction involves the iridium-catalyzed hydrogenation of the pyridinium salt. The use of a chiral phosphine ligand (MeO-BoQPhos) induces high enantioselectivity, yielding the desired (S)-enantiomer.[7]

Synthetic Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (S)-2-cyclopropylpiperidine.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Supplier | Purity | Notes |

| 2-Cyclopropylpyridine | Commercially Available | >97% | Starting material for Step 2 |

| Benzyl Bromide | Sigma-Aldrich | 98% | Reagent |

| Acetonitrile (MeCN) | Fisher Scientific | Anhydrous | Solvent |

| [Ir(COD)Cl]₂ | Strem Chemicals | 99% | Catalyst Precursor |

| (S)-MeO-BoQPhos | Strem Chemicals | 98% | Chiral Ligand |

| Iodine (I₂) | Sigma-Aldrich | 99.8% | Additive |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | Solvent |

| Hydrogen Gas (H₂) | Airgas | UHP (5.0) | Reductant |